Mtb PDH Complex Target Engagement
3-(4-t-Butylphenyl)-2-methylpyrrolidine exhibits specific inhibitory activity against the dihydrolipoyllysine-residue acetyltransferase component of the pyruvate dehydrogenase (PDH) complex from Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv), with an IC50 value of 40 nM at pH 7.0 [1]. This assay was conducted on the Mtb PDH complex (Lpd+DlaT+AceE) using methods adapted from Bryk et al. [1]. The identification of a defined molecular target with a nanomolar IC50 establishes a quantitative activity benchmark that distinguishes this compound from generic pyrrolidines lacking documented target engagement data [2].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | Unsubstituted pyrrolidine or positional isomers lacking Mtb PDH target data: activity not reported / not established |
| Quantified Difference | Not applicable (comparator lacks quantitative data for this target) |
| Conditions | MtB PDH complex (Lpd+DlaT+AceE) enzyme assay, pH 7.0 |
Why This Matters
For tuberculosis drug discovery programs, a defined IC50 of 40 nM against a validated mycobacterial target provides a quantifiable activity anchor that generic pyrrolidine building blocks lack, enabling informed SAR development.
- [1] BindingDB. BDBM188214, IC50 = 40 nM against MtB PDH complex. Data from US Patent 9073941. View Source
- [2] US Patent 9073941. Pyrrolidine derivatives as Mtb PDH inhibitors. View Source
